

Technical Guide: Tris(diethylamino)phosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(diethylamino)phosphine*

Cat. No.: *B1199214*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **tris(diethylamino)phosphine**, a versatile organophosphorus compound. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of relevant chemical pathways.

Core Properties of Tris(diethylamino)phosphine

Tris(diethylamino)phosphine, also known as hexaethylphosphorous triamide, is a tertiary phosphine characterized by three diethylamino groups attached to a central phosphorus atom. [1] This structure imparts unique electronic and steric properties, making it a valuable reagent and ligand in organic synthesis.

Physicochemical Data

The key quantitative properties of **tris(diethylamino)phosphine** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	247.36 g/mol	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₃₀ N ₃ P	[1] [2]
CAS Number	2283-11-6	[1] [4] [5]
Density	0.903 g/mL at 25 °C	[1] [5] [6]
Boiling Point	80-90 °C at 10 mmHg	[5] [6]
Refractive Index (n ²⁰ /D)	1.475	[5] [6]
Appearance	Colorless to light yellow clear liquid	[1]

Structural Information

Identifier	Value	References
IUPAC Name	N-[bis(diethylamino)phosphanyl]-N-ethylethanamine	[1]
Synonyms	Hexaethylphosphorous triamide, Tris(N,N-diethylamino)phosphine	[3] [4]
Canonical SMILES	CCN(CC)P(N(CC)CC)N(CC)C	[1] [6]
InChI Key	FDI0STIIZGWENY-UHFFFAOYSA-N	[1] [6]

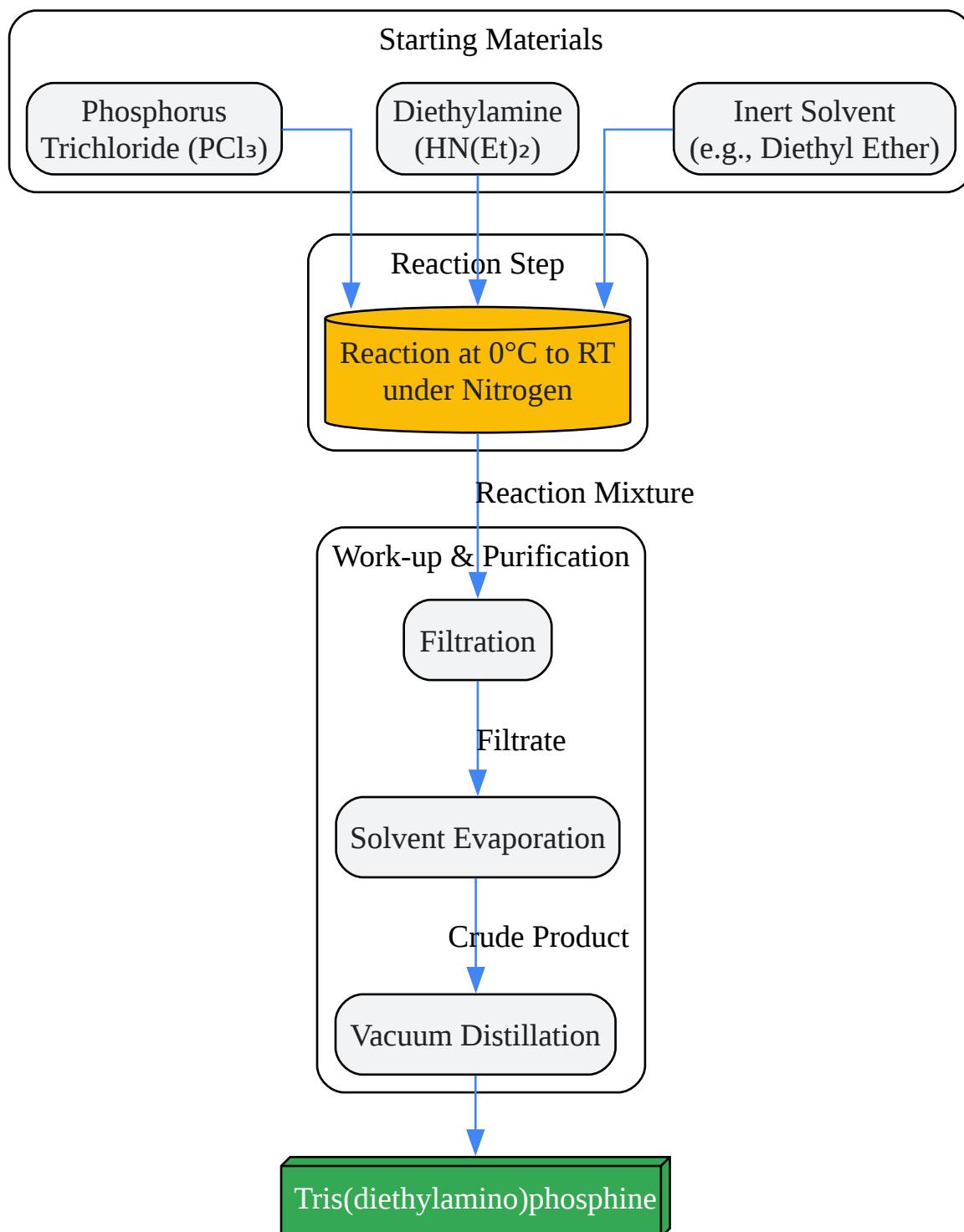
Experimental Protocols

This section details methodologies for the synthesis of **tris(diethylamino)phosphine** and its application in two significant classes of organic reactions: palladium-catalyzed cross-coupling and deoxygenation.

Synthesis of Tris(diethylamino)phosphine

This protocol describes a common method for synthesizing aminophosphines through the reaction of a phosphorus halide with a secondary amine.

Objective: To synthesize **tris(diethylamino)phosphine** from phosphorus trichloride and diethylamine.


Materials:

- Phosphorus trichloride (PCl_3)
- Diethylamine ($\text{HN}(\text{Et})_2$)
- Anhydrous diethyl ether (or other inert solvent)
- Triethylamine (Et_3N) or other suitable base
- Schlenk line and glassware
- Magnetic stirrer and heating mantle

Procedure:

- **Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet under a Schlenk line.
- **Reagent Preparation:** In the flask, dissolve diethylamine (3.3 equivalents) and triethylamine (3.3 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
- **Reaction:** Add a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether to the dropping funnel. Add the PCl_3 solution dropwise to the stirred amine solution at 0 °C. An exothermic reaction will occur, forming a white precipitate (triethylammonium chloride).
- **Completion:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours to ensure complete reaction.

- Work-up: Filter the reaction mixture under nitrogen to remove the triethylammonium chloride precipitate. Wash the precipitate with small portions of anhydrous diethyl ether.
- Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure **tris(diethylamino)phosphine** as a colorless to light yellow liquid.

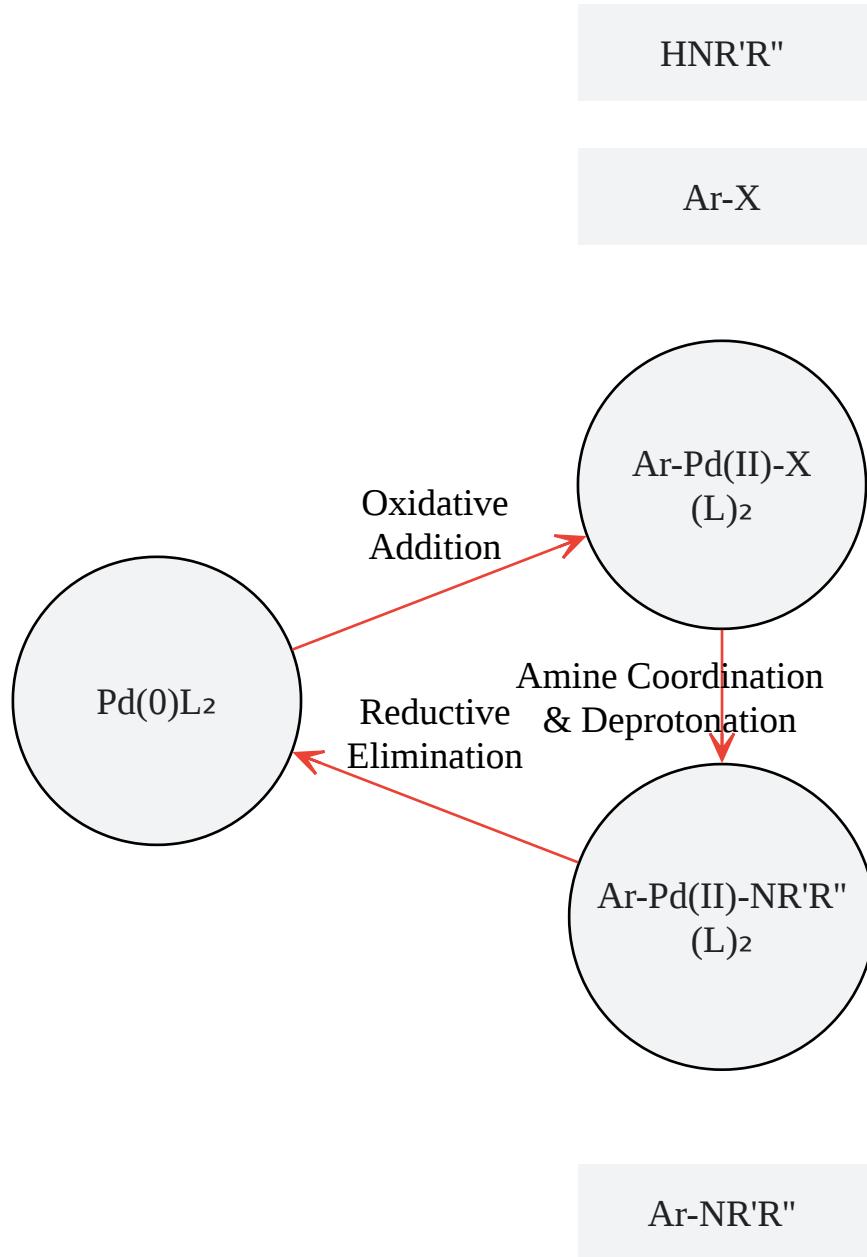
[Click to download full resolution via product page](#)

General workflow for the synthesis of **tris(diethylamino)phosphine**.

Application in Buchwald-Hartwig Amination (Representative Protocol)

Tris(diethylamino)phosphine can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation.[6][7]

Objective: To perform a representative Buchwald-Hartwig amination of an aryl bromide with a primary amine using a palladium catalyst and **tris(diethylamino)phosphine** as the ligand.


Materials:

- Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)
- Primary amine (e.g., aniline) (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equiv)
- **Tris(diethylamino)phosphine** (0.04 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Anhydrous toluene
- Schlenk tube and inert atmosphere glovebox or Schlenk line

Procedure:

- Catalyst Preparation: In a glovebox or under an inert atmosphere, add $\text{Pd}(\text{OAc})_2$, **tris(diethylamino)phosphine**, and sodium tert-butoxide to a Schlenk tube.
- Reagent Addition: Add the aryl bromide and anhydrous toluene to the tube.
- Reaction Initiation: Add the amine to the reaction mixture.
- Heating: Seal the Schlenk tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

- Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and quench with water.
- Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

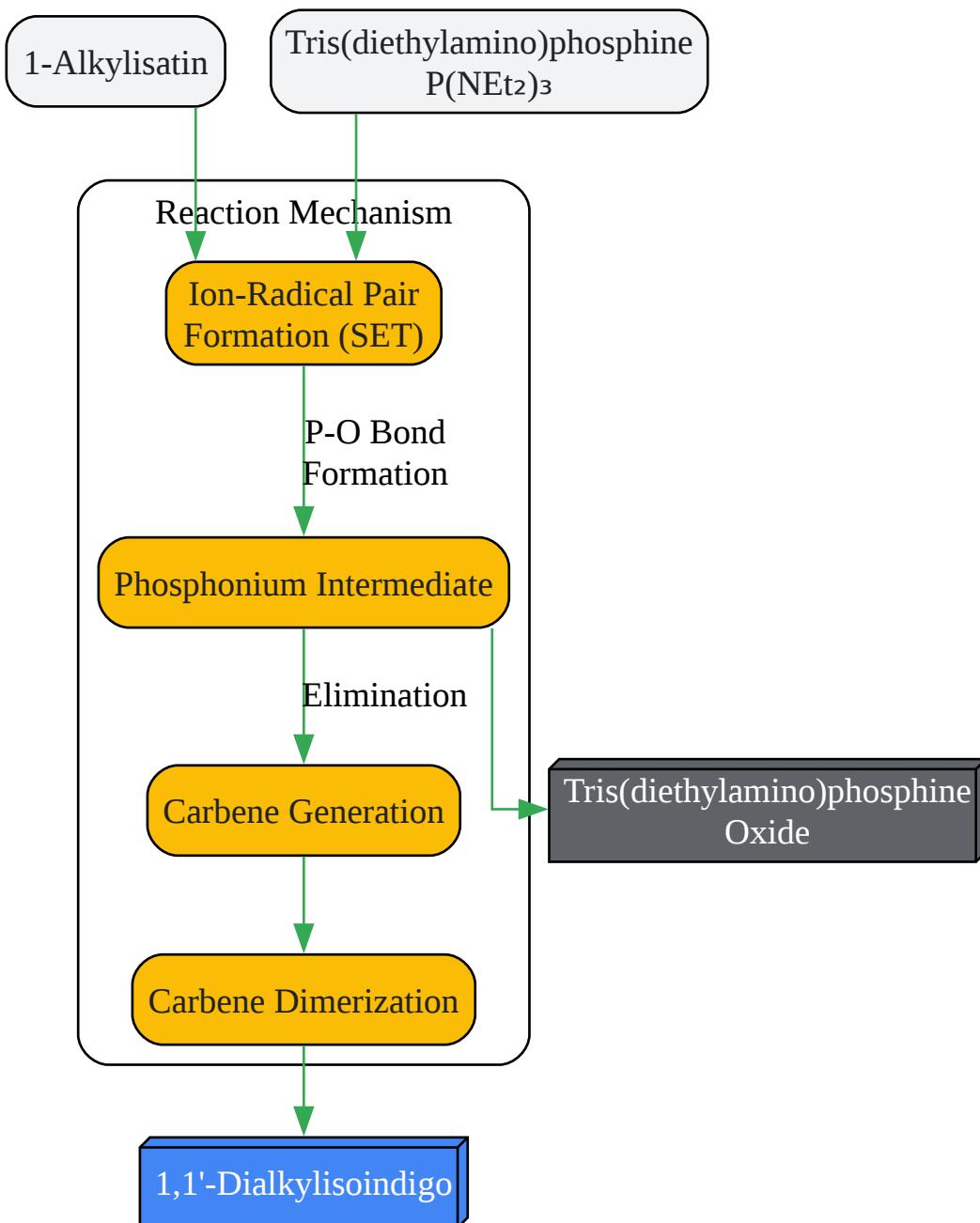
[Click to download full resolution via product page](#)

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Deoxygenation of Isatins to Synthesize Isoindigos

Tris(diethylamino)phosphine is an effective reagent for the deoxygenation of α -dicarbonyl compounds, such as isatins, to generate carbene intermediates that subsequently dimerize.[\[1\]](#)

Objective: To synthesize 1,1'-dialkylisoindigos via the deoxygenation of 1-alkylisatins.[\[1\]](#)


Materials:

- 1-Alkylisatin (e.g., 1-methylisatin) (1.0 equiv)
- **Tris(diethylamino)phosphine** (1.0 equiv)
- Anhydrous dichloromethane
- Dry hexane
- Schlenk line and glassware

Procedure:

- Setup: All reactions must be performed under an argon atmosphere.[\[1\]](#)
- Reagent Preparation: Dissolve the appropriate 1-alkylisatin (2.64 mmol) in anhydrous dichloromethane (10 ml) in a flask. Cool the solution to -60 °C with bubbling of dry argon for 2 minutes.[\[1\]](#)
- Reaction: Prepare a solution of **tris(diethylamino)phosphine** (0.69 ml, 2.64 mmol) in dichloromethane (3 ml). Add this solution dropwise to the cooled isatin solution.[\[1\]](#)
- Completion: After the addition, allow the reaction mixture to warm to room temperature.[\[1\]](#)
- Isolation: A solid product should precipitate. Filter the solid, wash it with dry hexane, and dry it under vacuum (12 Torr) to yield the pure isoindigo product.[\[1\]](#)
- Alternative Isolation: If no solid forms, evaporate the reaction mixture to dryness under vacuum. Treat the residue with 10 ml of dry hexane to induce precipitation. Filter and dry the

solid as described above.[1]

[Click to download full resolution via product page](#)

Proposed reaction mechanism for the deoxygenation of isatins.

Applications in Research and Development

Tris(diethylamino)phosphine's utility extends across several areas of chemical research and development.

- **Homogeneous Catalysis:** As demonstrated, it serves as a versatile ligand in palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[7] Its electron-donating properties can stabilize catalytic intermediates and influence reaction outcomes.
- **Organic Synthesis:** It is a potent deoxygenating agent, particularly for α -dicarbonyl compounds. This reactivity allows for the generation of carbenes under mild conditions, enabling the synthesis of complex molecules like isoindigo derivatives.[1] It can also act as a nucleophile or a base in various other organic transformations.[1]
- **Material Science:** The unique properties of **tris(diethylamino)phosphine** make it a candidate for the development of new materials, particularly in polymer chemistry and in the synthesis of colloidal quantum dots.[1]

Safety and Handling

Tris(diethylamino)phosphine is a reactive chemical that should be handled with appropriate safety precautions. It is sensitive to air and moisture and should be stored under an inert atmosphere, typically below 30°C.[1] As with all phosphines, it may be toxic, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]
- 3. Deoxygenation of some α -dicarbonyl compounds by tris(diethylamino)phosphine in the presence of fullerene C60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [discovery.researcher.life](#) [discovery.researcher.life]

- 5. Stereospecific Deoxygenation of Phosphine Oxides with Retention of Configuration Using Triphenylphosphine or Triethyl Phosphite as an Oxygen Acceptor [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Tris(diethylamino)phosphine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199214#tris-diethylamino-phosphine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com